molecular formula C5H12ClNO2 B11777397 (3S,4R)-3-aminooxan-4-ol hydrochloride

(3S,4R)-3-aminooxan-4-ol hydrochloride

Cat. No.: B11777397
M. Wt: 153.61 g/mol
InChI Key: SFJKFFBPVORSEB-UYXJWNHNSA-N
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Description

(3S,4R)-3-aminooxan-4-ol hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-aminooxan-4-ol hydrochloride typically involves the enantioselective reduction of precursor molecules. One common method is the reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired product with high enantioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-aminooxan-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3S,4R)-3-aminooxan-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-aminooxan-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4R)-3-aminooxan-4-ol hydrochloride apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(3S,4R)-3-aminooxan-4-ol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1

InChI Key

SFJKFFBPVORSEB-UYXJWNHNSA-N

Isomeric SMILES

C1COC[C@@H]([C@@H]1O)N.Cl

Canonical SMILES

C1COCC(C1O)N.Cl

Origin of Product

United States

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